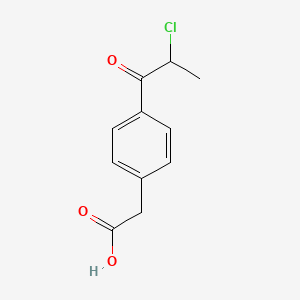

4-(2-Chloropropionyl)phenylacetic acid

Description

Contextualization within Medicinal Chemistry and Pharmaceutical Sciences

In the realm of medicinal chemistry, the structure of 4-(2-Chloropropionyl)phenylacetic acid is significant due to its classification as an arylpropionic acid derivative. orientjchem.orgijpsr.com This class of compounds is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), commonly referred to as "profens". orientjchem.orgijpsr.comresearchgate.net Profens are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. orientjchem.orgijpsr.com The therapeutic effects of these drugs stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.orghumanjournals.com

The arylpropionic acid scaffold is characterized by a phenylacetic acid moiety with a propionyl group, which can be modified to alter the compound's pharmacological profile. ijpsr.comhumanjournals.com The presence of a carboxyl group in the parent molecule is considered important for broad-spectrum pharmacological activity. ijpsr.com Therefore, this compound, with its distinct chloro-substituted propionyl group, represents a potential intermediate or analog in the synthesis of novel therapeutic agents. guidechem.com Its structure could be a starting point for developing new derivatives with tailored properties.

Historical Perspective of Related Chemical Entity Research

The research into arylpropionic acid derivatives has a rich history, leading to the development of some of the most well-known NSAIDs. orientjchem.orgijpsr.com A significant breakthrough in this area was the discovery of ibuprofen (B1674241) in the 1960s, which is chemically known as 2-(4-isobutylphenyl)propionic acid. orientjchem.orgijpsr.com This discovery paved the way for the development of other "profens" like naproxen, ketoprofen, and flurbiprofen (B1673479). orientjchem.orgresearchgate.net

Early research in the 1990s identified two isoforms of the COX enzyme: COX-1, which is constitutive and provides gastrointestinal cytoprotection, and COX-2, which is inducible and mediates inflammation. orientjchem.orghumanjournals.com This discovery spurred further research to develop selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The 2-arylpropionic acid derivatives (2-APAs) are chiral compounds, often marketed as racemic mixtures. nih.gov It was later understood that for many profens, the (S)-enantiomer is responsible for the therapeutic activity. researchgate.net This understanding has driven the development of methods for the asymmetric synthesis of these drugs to provide single-enantiomer products. noaa.gov

Current Status of Research Endeavors on this compound

Specific published research focusing exclusively on this compound is not widely available in the public domain. scbt.comcalpaclab.com The compound is primarily listed as a reagent for synthesis and research. scbt.comcalpaclab.comguidechem.com

However, the broader field of arylpropionic acid derivatives continues to be an active area of research. Current endeavors focus on several key areas:

Synthesis of Novel Derivatives: Researchers are continuously synthesizing new analogs of existing profens to enhance their therapeutic efficacy and reduce side effects. ijpsr.commdpi.com This includes modifications to the core structure to create compounds with potent anti-inflammatory and antioxidant activities. mdpi.com

New Therapeutic Applications: Beyond their anti-inflammatory use, arylpropionic acid derivatives are being investigated for other biological activities, including as potential anti-cancer and anti-convulsant agents. orientjchem.orgijpsr.comresearchgate.net

Advanced Drug Delivery Systems: To improve the delivery and reduce the side effects of profens, novel drug delivery systems like nanofibers are being explored. researchgate.net

Recent studies on flurbiprofen derivatives, for instance, have shown that newly synthesized compounds can exhibit significant anti-inflammatory and antioxidant activities, sometimes higher than the parent drug. mdpi.com These studies often involve a combination of chemical synthesis, in vitro biological evaluation, and in silico molecular docking to understand the structure-activity relationships. mdpi.com

Reported Biological Activities of Arylpropionic Acid Derivatives

| Compound Class | Reported Activities |

| Profens (general) | Anti-inflammatory, Analgesic, Antipyretic orientjchem.orgijpsr.com |

| Ibuprofen | Anti-inflammatory, Analgesic, Antipyretic orientjchem.orgijpsr.com |

| Naproxen | Anti-inflammatory, Analgesic noaa.govresearchgate.net |

| Ketoprofen | Anti-inflammatory, Analgesic orientjchem.orgijpsr.com |

| Flurbiprofen Derivatives | Anti-inflammatory, Antioxidant mdpi.com |

| Oxaprozin Derivatives | Analgesic orientjchem.org |

This table summarizes findings from various research reviews on the pharmacological activities of this class of compounds. orientjchem.orgijpsr.comnoaa.govmdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-chloropropanoyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQUPRADSJCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405342 | |

| Record name | 4-(2-Chloropropionyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84098-73-7 | |

| Record name | 4-(2-Chloropropionyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chloropropionyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Modifications

Synthetic Routes and Optimization Strategies for 4-(2-Chloropropionyl)phenylacetic acid

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through various established organic chemistry reactions. The optimization of these routes is crucial for improving yield, purity, and scalability.

Novel Synthetic Pathways Exploration

Conventional synthesis of phenylacetic acid derivatives often involves steps like the hydrolysis of corresponding benzyl (B1604629) cyanides. For instance, p-chlorophenylacetic acid can be synthesized through the hydrolysis of p-chlorobenzyl cyanide in an alkaline aqueous solution, a process that can be optimized through orthogonal experiments to identify the best reaction conditions google.com. A similar approach could be envisioned for this compound, starting from a suitably substituted benzyl cyanide.

A potential novel pathway could involve a Friedel-Crafts acylation of phenylacetic acid or its ester derivative. The reaction of phenylacetic acid with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, could directly introduce the 2-chloropropionyl group onto the phenyl ring, predominantly at the para position.

Table 1: Potential Novel Synthetic Pathways for this compound

| Starting Material | Reagent | Catalyst | Potential Product |

| 4-Cyanomethylphenylacetic acid | 2-Chloropropionyl chloride | AlCl₃ | This compound |

| Phenylacetic acid | 2-Chloropropionyl chloride | AlCl₃ | This compound |

This table presents hypothetical pathways based on established chemical reactions.

Further exploration into greener synthetic routes could involve the use of solid acid catalysts or microwave-assisted organic synthesis to reduce reaction times and minimize the use of hazardous reagents.

Process Chemistry Enhancements and Scalability Studies

For any synthetic route to be industrially viable, process chemistry enhancements and scalability studies are paramount. Key considerations include reaction kinetics, thermodynamics, and the development of a robust purification protocol. Continuous flow chemistry offers a modern approach to enhance the safety and efficiency of reactions, particularly those involving reactive intermediates.

The hydrolysis of the nitrile in the benzyl cyanide route, for example, can be optimized by carefully controlling the concentration of the acid or base, the reaction temperature, and the reaction time to maximize the yield of the desired carboxylic acid and minimize the formation of byproducts google.com. For a Friedel-Crafts approach, catalyst loading, solvent choice, and reaction temperature would be critical parameters to optimize for scalability.

Stereoselective Synthesis Approaches

The 2-chloropropionyl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making stereoselective synthesis a critical area of investigation.

A key strategy for the stereoselective synthesis of this compound would be the use of an optically active starting material. For instance, the synthesis could start from an enantiomerically pure form of 2-chloropropionic acid or its corresponding acyl chloride. Methods for preparing optically active 2-chloropropionyl chloride have been developed, often starting from optically active lactic acid patsnap.compatsnap.comgoogle.comgoogle.com.

The reaction of an achiral phenylacetic acid derivative with an enantiomerically pure 2-chloropropionyl chloride would be a direct approach to obtaining an enantiomerically enriched product.

Table 2: Potential Stereoselective Synthesis Approach

| Chiral Starting Material | Achiral Reagent | Potential Product |

| (S)-2-Chloropropionyl chloride | Phenylacetic acid | (S)-4-(2-Chloropropionyl)phenylacetic acid |

| (R)-2-Chloropropionyl chloride | Phenylacetic acid | (R)-4-(2-Chloropropionyl)phenylacetic acid |

This table outlines a hypothetical stereoselective synthesis based on the use of chiral building blocks.

Alternatively, a racemic mixture of this compound could be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Derivatization and Analog Development for Structure-Activity Relationship (SAR) Studies

The chemical structure of this compound, featuring a carboxylic acid group and a reactive α-chloro ketone, makes it an interesting scaffold for derivatization and the development of analogs for SAR studies.

Synthesis of Prodrugs and Pro-moieties for Enhanced Biological Performance

The carboxylic acid group of this compound is a prime target for prodrug synthesis. Carboxylic acids can sometimes limit a drug's oral bioavailability due to their polarity and ionization at physiological pH researchgate.net. Converting the carboxylic acid to an ester or an amide is a common prodrug strategy to enhance lipophilicity and improve membrane permeability nih.govuobabylon.edu.iqresearchgate.net.

For instance, esterification of the carboxylic acid with various alcohols could yield a library of ester prodrugs. These esters would ideally be stable in the gastrointestinal tract but would be cleaved by esterases in the plasma or target tissues to release the active carboxylic acid.

Table 3: Examples of Potential Prodrug Modifications

| Prodrug Type | Modifying Group | Potential Advantage |

| Ester Prodrug | Ethyl, Isopropyl | Increased lipophilicity, improved absorption |

| Amide Prodrug | Amino acids (e.g., glycine) | Modified solubility and transport |

This table provides hypothetical examples of prodrug strategies that could be applied.

Development of Conjugates for Targeted Delivery Systems

The development of drug conjugates is a sophisticated strategy to deliver a therapeutic agent selectively to its site of action, thereby increasing efficacy and reducing off-target toxicity pharmiweb.com. Small molecule-drug conjugates (SMDCs) consist of a targeting ligand, a linker, and the payload drug .

The this compound molecule could potentially serve as the payload. The carboxylic acid or another functional group introduced into the molecule could be used to attach a linker, which in turn would be connected to a targeting moiety. This targeting moiety could be a small molecule that binds to a receptor overexpressed on cancer cells, for example nih.govpatsnap.comnih.gov.

The α-chloro ketone moiety also offers a reactive handle for conjugation. For example, it could react with a thiol-containing linker through nucleophilic substitution. The design of the linker is crucial as it must be stable in circulation but cleavable at the target site to release the active drug.

Exploration of Bioisosteric Replacements

In the strategic modification of pharmacologically active compounds, bioisosteric replacement is a frequently employed tactic to enhance potency, selectivity, and pharmacokinetic properties. This approach involves the substitution of a functional group with another that possesses similar steric and electronic characteristics, with the goal of producing a molecule with broadly similar biological effects. For the compound this compound, the primary sites for such modifications are the phenylacetic acid moiety and the 2-chloropropionyl group.

The rationale for exploring bioisosteric replacements for the carboxylic acid group in this compound is multifaceted. While the carboxylic acid functionality can be crucial for target interaction, it can also lead to metabolic instability and poor membrane permeability. cambridgemedchemconsulting.comrug.nl Bioisosteric replacement can mitigate these issues, potentially leading to compounds with improved therapeutic profiles. ctppc.org

One of the most common bioisosteric replacements for a carboxylic acid is the tetrazole ring. cambridgemedchemconsulting.comrug.nl Tetrazoles have a pKa value similar to that of carboxylic acids, allowing them to exist in an ionized form at physiological pH, thus mimicking the electrostatic interactions of the carboxylate group. rug.nl The key advantage of this substitution is often an increase in metabolic stability, as tetrazoles are less susceptible to phase II conjugation reactions like glucuronidation, which is a common metabolic pathway for carboxylic acids. cambridgemedchemconsulting.comhyphadiscovery.com Furthermore, the tetrazole group is more lipophilic than the carboxylic acid group, which can influence the compound's ability to cross cellular membranes. rug.nl

Another prominent class of carboxylic acid bioisosteres is the acyl sulfonamides. nih.govnih.gov This functional group also shares a similar acidic profile with carboxylic acids and can engage in comparable hydrogen bonding interactions. nih.gov The introduction of an acyl sulfonamide moiety can significantly alter the physicochemical properties of the parent molecule, including its solubility and plasma protein binding, which in turn affects its pharmacokinetic profile. nih.gov Research on various compounds has shown that replacing a carboxylic acid with an acyl sulfonamide can lead to derivatives with improved biological activity. nih.gov

The exploration of bioisosteric replacements is not limited to acidic functionalities. Neutral groups that can participate in key hydrogen bonding or other non-ionic interactions are also valuable. hyphadiscovery.com The goal is to identify a surrogate that maintains the necessary interactions with the biological target while offering advantages in terms of absorption, distribution, metabolism, and excretion (ADME) properties. ctppc.org

Below is a data table summarizing the key properties of common carboxylic acid bioisosteres relevant to their potential application in modifying this compound.

| Bioisostere | pKa Range | Key Physicochemical Properties | Potential Advantages |

| Carboxylic Acid | 4.2 - 4.5 | Ionizable, forms strong hydrogen bonds | Established interactions |

| Tetrazole | 4.5 - 4.9 | Planar, aromatic, increased lipophilicity | Increased metabolic stability, enhanced membrane permeability |

| Acyl Sulfonamide | ~3.5 - 4.5 | Acidic, strong hydrogen bond acceptor | Modulates solubility and protein binding, potential for improved potency |

| Isoxazolol | - | Can act as a carboxylic acid mimic | Altered electronic and steric profile |

| Hydroxamic Acid | ~8 - 9 | Moderately acidic, strong metal chelator | Can introduce new binding interactions |

Beyond the phenylacetic acid moiety, the 2-chloropropionyl group also presents opportunities for bioisosteric modification. For instance, replacing the chlorine atom with a fluorine atom could alter the compound's metabolic stability. The carbon-fluorine bond is stronger than the carbon-chlorine bond, making it more resistant to metabolic cleavage. nih.gov Such a substitution would minimally impact the steric profile of the molecule while potentially prolonging its half-life.

The strategic application of bioisosteric replacements is a nuanced process, highly dependent on the specific biological target and the desired therapeutic outcome. The success of any substitution is not guaranteed and requires careful consideration of the structure-activity relationships of the compound . drughunter.com

Pharmacological Profile of this compound Remains Uncharacterized in Publicly Available Scientific Literature

Despite interest in the biological activities of various phenylacetic acid derivatives, comprehensive pharmacological data for the specific compound this compound is not available in current scientific and medical databases. Extensive searches for in vitro and in vivo studies on this molecule have failed to yield specific research findings.

As of the current date, there are no publicly accessible peer-reviewed articles, patents, or database entries that detail the pharmacological and biological activity profile of this compound. The information required to populate a detailed scientific profile, as outlined by the user's request, does not appear to exist in the public domain.

Therefore, the following sections on the in vitro and in vivo pharmacology of this compound cannot be completed. This includes a lack of information on:

Receptor Binding and Ligand-Target Interaction: No studies have been identified that investigate the binding affinity or interaction of this compound with any specific biological receptors.

Enzymatic Assays: There is no available data on its potential to inhibit or activate any enzymes.

Cellular Pathway Modulation: Research on its effects on cellular processes such as angiogenesis, apoptosis, cell cycle, inflammation, or metabolism has not been published.

Immunomodulatory and TLR Agonist Activity: There are no findings related to its effects on antigen-presenting cells or its potential activity as a Toll-Like Receptor (TLR) agonist.

In Vivo Studies: No research detailing the efficacy of this compound in any disease models has been found.

While research exists for structurally related compounds such as chlorophenylacetic acid and other phenylacetic acid derivatives, this information cannot be scientifically extrapolated to predict the specific activities of this compound. Each unique chemical structure possesses distinct properties that require specific investigation.

Pharmacological Investigations and Biological Activity Profiling

In Vivo Pharmacological Efficacy and Disease Models

Animal Models for Infectious Diseases Research

No publicly available research data specifically details the use of 4-(2-Chloropropionyl)phenylacetic acid in animal models for infectious disease research.

Preclinical Studies in Cancer Models

There is currently no available scientific literature or data from preclinical studies investigating the efficacy or mechanism of action of this compound in cancer models.

Investigation in Autoimmune Disease Models

Information regarding the investigation of this compound in animal models of autoimmune diseases is not present in the available scientific literature.

Immune Response Induction and Vaccination Strategies

There is no published research on the role of this compound in inducing an immune response or its use in vaccination strategies.

Pharmacokinetic and Biotransformation Research

Absorption, Distribution, and Excretion (ADE) Studies in Preclinical Models

No specific studies detailing the absorption, distribution, and excretion (ADE) of 4-(2-Chloropropionyl)phenylacetic acid in any preclinical models were identified in the course of this review. Research on other phenylacetic acid derivatives suggests that such compounds can be absorbed, distributed to various tissues, and subsequently excreted. For instance, studies on p-(cyclopropylcarbonyl)phenylacetic acid in rats, dogs, and monkeys have shown that the compound is primarily excreted in the urine. nih.gov However, without direct experimental data for this compound, its specific ADE profile remains uncharacterized.

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound has not been specifically elucidated in published research. The chemical structure suggests potential metabolic transformations such as hydroxylation, dechlorination, or conjugation.

No in vitro studies using liver microsomes or hepatocytes to investigate the hepatic metabolism of this compound have been reported in the available literature. Such studies are crucial for identifying the primary metabolic pathways and the enzymes involved, which often include cytochrome P450 (CYP) enzymes. nih.gov

Comprehensive in vivo metabolite profiling of this compound in preclinical species has not been documented. Metabolite profiling in biological matrices like plasma, urine, and feces is essential for understanding the complete metabolic disposition of a compound. nih.gov

Drug-Drug Interaction Potential

There is no available data on the potential of this compound to induce or inhibit drug-metabolizing enzymes or to interact with drug transporters. Therefore, its potential for causing drug-drug interactions is unknown. For the related compound, phenylacetic acid, some interactions have been noted. For example, its therapeutic efficacy can be diminished when combined with corticosteroids like hydrocortisone (B1673445) or beclomethasone. drugbank.com Additionally, sodium phenylacetate (B1230308) is known to interact with probenecid (B1678239) and valproic acid. drugs.com However, these interactions cannot be directly extrapolated to this compound.

Toxicological Assessments and Safety Research

In Vitro Cytotoxicity and Genotoxicity Studies

In vitro cytotoxicity assays are fundamental in toxicology for evaluating a chemical's potential to damage or kill cells. Common methods include the MTT assay, which measures metabolic activity, and the neutral red uptake assay, which assesses lysosomal integrity. unlp.edu.ar These tests provide initial data on the concentrations at which a compound may be toxic to cells.

Genotoxicity studies, both in vitro and in vivo, are designed to detect if a substance can cause damage to the genetic material (DNA) of cells. sgul.ac.uk Assays like the Ames test for gene mutations in bacteria, the micronucleus test for chromosomal damage in mammalian cells nih.gov, and the comet assay for DNA strand breaks are routinely employed. unlp.edu.arnih.gov For some related compounds, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), genotoxicity has been evaluated, and it was found to be non-mutagenic in bacterial and mammalian cell gene mutation assays. nih.gov However, at high, cytotoxic concentrations, an increase in aberrant cells was observed in in vitro studies with human peripheral lymphocytes. nih.gov

In Vivo Toxicity Profiling

In vivo toxicity studies involve the administration of a substance to whole organisms, typically rodents, to evaluate its effects on the entire biological system. These studies can identify target organs for toxicity, establish dose-response relationships, and provide data for risk assessment. For instance, long-term toxicity studies in rats for a structurally different compound, (E)-4-[2-(4-chlorophenoxy)-2-methylpropanoyloxy]3- methoxyphenyl acrylic acid, showed effects on the liver at high doses, which were reversible after cessation of exposure. researchgate.net Another related compound, L-2-chloropropionic acid (L-CPA), has been shown to cause selective necrosis of the cerebellar granule cell layer in rats. nih.gov

Mechanistic Investigations of Adverse Effects

Understanding the biochemical and molecular pathways through which a chemical exerts its toxic effects is a key aspect of modern toxicology. For example, investigations into the neurotoxic effects of L-CPA suggest the involvement of free radical production. nih.gov For other phenylacetamide derivatives, research has focused on their potential to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. nih.govtbzmed.ac.ir Such mechanistic studies are crucial for extrapolating findings from experimental models to predict potential human health risks.

Without specific studies on 4-(2-Chloropropionyl)phenylacetic acid, its toxicological profile remains uncharacterized. The data on related compounds can provide a general context but cannot be directly extrapolated to predict the specific behavior and safety profile of this particular chemical. Further research is required to determine the potential cytotoxic, genotoxic, and systemic effects of this compound.

Structure Activity Relationship Sar and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs For derivatives of 4-(2-Chloropropionyl)phenylacetic acid, QSAR models can be developed to predict their efficacy based on various molecular descriptors.

QSAR studies on related aryl acetic acid derivatives have demonstrated the importance of electronic and steric parameters in determining their anti-inflammatory activity. tsijournals.com For instance, the presence of electron-withdrawing groups and less bulky substituents at specific positions can enhance biological activity. tsijournals.com A hypothetical QSAR study on a series of this compound analogs might involve the generation of a model that correlates descriptors such as dipole moment and molecular volume with their inhibitory activity against a specific enzyme.

Table 1: Hypothetical QSAR Model for this compound Analogs

| Descriptor | Coefficient | Contribution to Activity |

| Dipole Moment (Z-component) | -0.25 | Negative |

| VAMP HOMO | -1.50 | Negative |

| Inertia Moment 2 Length | -0.45 | Negative |

| Model Statistics | ||

| r | 0.85 | |

| r² | 0.72 | |

| n | 25 | |

| s | 0.38 | |

| F | 15.2 | |

| r²cv | 0.55 |

This table is illustrative and based on QSAR studies of similar compound classes. The descriptors and their coefficients are hypothetical.

The predictive power of such QSAR models allows for the virtual screening of large libraries of compounds to identify new candidates with potentially improved activity before their actual synthesis, thus saving time and resources. semanticscholar.org

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jspae.com For this compound, molecular docking can be used to investigate its binding mode within the active site of a target protein, such as cyclooxygenase (COX) enzymes, which are common targets for anti-inflammatory drugs. mdpi.com

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-protein complex over time. nih.govplos.org MD simulations can reveal the stability of the interactions, the flexibility of the ligand and protein, and the role of water molecules in the binding site. mdpi.comconicet.gov.ar For instance, an MD simulation might show that the phenylacetic acid core of the molecule maintains a stable conformation within the binding site, while the chloropropionyl tail exhibits greater flexibility.

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Target Protein

| Parameter | Value | Interpretation |

| Molecular Docking | ||

| Docking Score (kcal/mol) | -8.5 | Favorable binding energy |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Hydrogen bonding and hydrophobic interactions |

| Molecular Dynamics Simulation | ||

| RMSD of Ligand (Å) | 1.2 ± 0.3 | Stable binding pose |

| Number of H-bonds | 2-3 | Consistent hydrogen bonding |

| Binding Free Energy (kcal/mol) | -10.2 | Strong predicted binding affinity |

This table presents hypothetical data to illustrate the output of molecular docking and MD simulation studies.

These computational analyses are crucial for understanding the molecular basis of the compound's activity and for identifying opportunities for structural modifications to enhance binding. biointerfaceresearch.com

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. d-nb.info For this compound and its analogs, a pharmacophore model could be generated based on the structures of known active compounds. nih.gov Such a model might consist of a hydrophobic aromatic ring, a hydrogen bond acceptor (the carbonyl group), a hydrogen bond donor (the carboxylic acid), and a hydrophobic feature representing the chloropropionyl group.

This pharmacophore model can then be used as a 3D query to screen virtual libraries for new molecules that match the required features, a process known as virtual screening. d-nb.info This approach can lead to the discovery of novel chemical scaffolds with the desired biological activity.

Lead optimization is the process of taking a promising lead compound and modifying its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. criver.comimmunocure.us Computational methods play a key role in this process. For this compound, lead optimization strategies could involve:

Modifying the propionyl side chain: Replacing the chlorine atom with other halogens or small alkyl groups to probe the effect on binding affinity and selectivity.

Substituting the phenyl ring: Introducing various substituents on the phenyl ring to enhance interactions with the target protein.

Altering the acetic acid linker: Modifying the length or rigidity of the linker to optimize the positioning of the pharmacophoric groups.

Free energy perturbation (FEP) calculations can be used to predict the change in binding affinity resulting from these modifications, helping to prioritize the synthesis of the most promising analogs. nih.gov

Rational Design of Novel Analogs based on SAR Data

The insights gained from SAR studies, QSAR, molecular docking, and pharmacophore modeling provide a solid foundation for the rational design of novel analogs of this compound. nih.govmdpi.com The goal is to synthesize new compounds with improved therapeutic potential.

For example, if SAR studies indicate that a larger hydrophobic group is tolerated at the propionyl position, novel analogs with different alkyl or aryl substituents could be designed. nih.gov If molecular docking suggests that an additional hydrogen bond could be formed with a nearby residue, a functional group capable of hydrogen bonding could be introduced at the appropriate position on the phenyl ring.

The design process is often iterative, with newly synthesized compounds being tested for their biological activity, and the results are then used to refine the computational models. This cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net

Advanced Analytical Methodologies for Research and Development

Chromatographic and Spectroscopic Techniques for Compound Analysis in Complex Matrices

The accurate quantification and identification of 4-(2-Chloropropionyl)phenylacetic acid in complex matrices, such as in-process manufacturing samples or final drug products, necessitates the use of high-resolution separation and detection techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the cornerstones of such analyses.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach. The selection of the column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Spectroscopic methods, particularly when coupled with chromatographic techniques, provide invaluable structural information. Ultraviolet (UV) spectroscopy is routinely used for detection in HPLC, with the wavelength of maximum absorbance (λmax) for phenylacetic acid derivatives typically falling in the range of 215-225 nm. researchgate.netchem-soc.si For unambiguous identification, especially of unknown impurities, Mass Spectrometry (MS) is the gold standard. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used. The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule, allowing for its structural elucidation. For instance, the mass spectrum of the related compound phenylacetic acid shows characteristic fragments that can be used for its identification. researchgate.net

For halogenated carboxylic acids, derivatization is often employed to enhance their volatility for GC analysis or to improve their chromatographic behavior and detectability in HPLC. nih.govresearchgate.net Reagents like 2-nitrophenylhydrazine (B1229437) hydrochloride can be used to create derivatives that absorb strongly in the visible region, moving the detection to a wavelength with less interference from other components in the sample matrix. nih.govresearchgate.net

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.netwho.int |

| Mobile Phase | Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (50:50, v/v) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min researchgate.netchem-soc.sisigmaaldrich.com |

| Detector | UV at 220 nm nih.gov |

| Column Temperature | 35 °C sigmaaldrich.com |

| Injection Volume | 10 µL |

| Internal Standard | Ketoprofen researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds or those that can be made volatile through derivatization. For carboxylic acids, esterification to their methyl or other alkyl esters is a common derivatization strategy. researchgate.net The use of a capillary column with a suitable stationary phase, such as a modified polyethylene (B3416737) glycol, allows for high-resolution separation. The subsequent detection by MS provides high sensitivity and specificity.

| Parameter | Condition |

| Column | Capillary column (e.g., HT-FFAP), 30 m x 0.32 mm x 0.33 µm patsnap.com |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C patsnap.com |

| Oven Temperature Program | Initial 120 °C, ramped as needed patsnap.com |

| Detector | Mass Spectrometer (Electron Ionization) |

| Derivatization Agent | Methanol (B129727) (for esterification) patsnap.com |

Bioanalytical Method Development for Biological Samples

The analysis of this compound and its metabolites in biological matrices such as plasma, urine, or tissues is essential for pharmacokinetic and metabolism studies. who.int The development of robust bioanalytical methods is challenging due to the complexity of the matrix and the low concentrations of the analyte. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for such applications due to its high sensitivity, selectivity, and speed. researchgate.netnih.govmagtech.com.cnsemanticscholar.org

A critical first step in bioanalytical method development is sample preparation, which aims to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte. youtube.com Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. youtube.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. youtube.comresearchgate.net

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of solvent. semanticscholar.orgyoutube.compreprints.org

Method validation is a crucial aspect of bioanalytical development, ensuring the reliability of the data. Validation parameters, as stipulated by regulatory guidelines, include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions (e.g., freeze-thaw, bench-top). who.intpreprints.orgtandfonline.comyoutube.com

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile nih.gov |

| Chromatographic Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Mass Spectrometer | Triple Quadrupole |

| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range researchgate.net |

Impurity Profiling and Characterization in Research Materials

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product. For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products. veeprho.com A thorough understanding of the impurity profile is a regulatory requirement and is critical for ensuring the safety and efficacy of the final pharmaceutical product.

The process of impurity profiling involves:

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.gov This helps in understanding the degradation pathways and developing stability-indicating analytical methods.

Method Development: A high-resolution chromatographic method, typically HPLC with a photodiode array (PDA) detector and/or a mass spectrometer, is developed to separate the main compound from all its impurities.

Identification and Characterization: The chemical structures of the impurities are elucidated using spectroscopic techniques such as MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. nih.govijpsr.comrsc.orgnih.gov

Quantification: Once identified, the impurities are quantified, often relative to the main compound, using the validated analytical method.

Common impurities associated with profen drugs, which could be relevant for this compound, include isomers, products of side reactions, and degradation products. synzeal.compharmaffiliates.comtlcstandards.comresearchgate.netamazonaws.com

| Impurity Type | Potential Structure/Name | Origin |

| Isomeric Impurities | Positional isomers (e.g., 2- or 3-substituted phenylacetic acid derivatives) | Synthesis |

| Starting Material Carryover | Unreacted precursors | Synthesis |

| By-products | Compounds formed from side reactions | Synthesis |

| Degradation Products | Decarboxylation products, oxidation products | Degradation |

| Related Substances | e.g., Hydroxylated or dehalogenated analogues pharmaffiliates.com | Synthesis/Degradation |

Future Perspectives and Translational Research Opportunities

Potential for Clinical Development and Translational Studies

The journey of a chemical compound from a laboratory reagent to a clinical candidate is a complex and lengthy process. For 4-(2-Chloropropionyl)phenylacetic acid, this journey is still in its nascent stages. Currently, it is offered for research use only, indicating that its biological activities and therapeutic potential are yet to be extensively investigated. scbt.com The phenylacetic acid moiety is a structural motif found in various biologically active compounds and pharmaceuticals, suggesting that derivatives like this compound could exhibit interesting pharmacological properties. Phenylacetic acids and their derivatives are known to play roles in numerous biological processes. biosynth.com

Translational studies would need to begin with comprehensive preclinical research. This would involve a battery of in vitro and in vivo studies to elucidate its mechanism of action, identify potential biological targets, and establish a preliminary safety and efficacy profile. The presence of the chloropropionyl group offers a reactive site that could potentially be exploited for targeted covalent inhibition of specific enzymes or proteins, a strategy of growing interest in drug discovery.

Integration with Novel Drug Delivery Systems

The effectiveness of a therapeutic agent is often intrinsically linked to its delivery method. Novel drug delivery systems aim to enhance therapeutic efficacy and minimize adverse effects by improving factors like solubility, bioavailability, and targeted delivery. nih.gov For a compound like this compound, which is a solid at room temperature, formulating it into advanced delivery systems could be crucial for any potential therapeutic application.

Several types of novel drug delivery systems could be explored:

Nanoparticle-based systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility and stability in biological systems. mdpi.com These systems can also be surface-modified with targeting ligands to direct the compound to specific cells or tissues, thereby increasing its efficacy and reducing off-target effects.

Hydrogels: For potential topical or localized delivery, incorporating the compound into a hydrogel matrix could provide sustained release at the site of action. mdpi.com This could be particularly relevant for applications where localized activity is desired.

Prodrug Strategies: The carboxylic acid group on the phenylacetic acid moiety could be chemically modified to create a prodrug. This inactive form would be converted into the active compound in the body, potentially improving its pharmacokinetic profile and reducing systemic toxicity.

The development of such formulations would require extensive research into the physicochemical properties of this compound and its compatibility with various excipients and delivery platforms.

Challenges and Opportunities in this compound Research

The path forward for this compound research is not without its challenges. A primary hurdle is the current lack of extensive biological data. Significant investment in basic research is needed to understand its pharmacological effects and identify any potential therapeutic areas. The reactivity of the chloropropionyl group, while an opportunity for targeted therapy, could also present challenges in terms of stability and potential for non-specific reactions.

However, these challenges are matched by significant opportunities. The compound's status as a research chemical means there is a wide-open field for novel discoveries. calpaclab.com Researchers have the opportunity to be the first to uncover its biological activities and potential applications. The structural simplicity of the molecule also lends itself to medicinal chemistry efforts, where derivatives could be synthesized to optimize potency, selectivity, and pharmacokinetic properties.

Broader Implications for Chemical and Biomedical Sciences

Beyond its direct therapeutic potential, research into this compound can have broader implications for the chemical and biomedical sciences. The study of its reactivity and interactions with biological macromolecules can provide valuable insights into the principles of covalent drug design and chemical biology.

Furthermore, the development of new synthetic methodologies for this compound and its analogs could be of interest to the wider chemical community. As a building block, it could be utilized in the synthesis of more complex molecules with diverse applications in materials science and agrochemicals.

In the biomedical realm, if this compound or its derivatives are found to modulate a specific biological pathway, they could become valuable tool compounds for studying that pathway. Such tools are essential for basic research and for the validation of new drug targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chloropropionyl)phenylacetic acid, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of a pre-functionalized phenylacetic acid derivative. For example, chlorination of the propionyl side chain using thionyl chloride (SOCl₂) under anhydrous conditions is common. Reaction optimization includes monitoring temperature (20–40°C) and using catalysts like AlCl₃ for electrophilic substitution . Purity can be improved by recrystallization in ethanol/water mixtures (1:3 v/v) or silica gel chromatography (hexane:ethyl acetate gradient) .

Q. Which analytical techniques are most suitable for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl signals at δ 170–175 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ expected at m/z 226.05).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) mobile phase; retention time ~8.2 min under 1 mL/min flow rate .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Use fume hoods for synthesis and handling to avoid inhalation .

- Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy .

- Monitor airborne concentrations with photoionization detectors (PID) if vapor pressure exceeds 0.1 mmHg .

- Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group influence the compound’s reactivity in coupling reactions?

- Answer : The 2-chloropropionyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amidation or esterification). Density Functional Theory (DFT) calculations can predict charge distribution, while kinetic studies (e.g., UV-Vis monitoring at 240 nm) quantify reaction rates with amines or alcohols. Compare with non-chlorinated analogs to isolate electronic effects .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Answer :

- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C for 14 days) in buffers (pH 1–13). Use HPLC to track degradation products (e.g., hydrolyzed phenylacetic acid at pH >10).

- Contradiction Analysis : If conflicting data arise, validate via LC-MS to identify unknown intermediates (e.g., dimerization products in acidic conditions) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Parameterize the chloro group’s van der Waals radius and partial charges.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

Method Development and Validation

Q. How to optimize an HPLC method for quantifying trace impurities in the compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.